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m-Cresol Sulfate Potassium Salt

Cat. No.: B13445154
M. Wt: 226.29 g/mol
InChI Key: XVVHJSGKLHOOJA-UHFFFAOYSA-M
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Description

Contextualization within Environmental Biogeochemistry and Microbial Metabolomics Research

In the field of environmental biogeochemistry , which examines the complex interplay of biological, geological, and chemical processes, cresols and their derivatives are of notable importance. Cresols, as a group of aromatic organic compounds, can be both naturally occurring and synthetic. wikipedia.org Their biodegradation in environments such as anoxic aquifers is a key area of study. Research has shown that the different isomers of cresol (B1669610) (ortho-, meta-, and para-) exhibit varied rates of degradation, with p-cresol (B1678582) being the most readily metabolized and m-cresol (B1676322) showing more persistence. nih.gov The degradation of these compounds is often favored under sulfate-reducing conditions, highlighting the role of specific microbial communities in their environmental fate. nih.govnih.govnih.gov For instance, Desulfotomaculum sp. strain Groll has been identified as a pure culture capable of metabolizing m-cresol under sulfate-reducing conditions. nih.govnih.gov

Within microbial metabolomics , the study of metabolites produced by microorganisms, m-cresol sulfate (B86663) is recognized as a product of gut microbial metabolism. The gut microbiota, a complex ecosystem of microorganisms residing in the digestive tract, plays a crucial role in host health and disease. asm.orgmdpi.com These microbes can ferment dietary components, such as the amino acid tyrosine, leading to the production of p-cresol, which is then absorbed by the host and sulfated in the liver to form p-cresol sulfate. biocrates.comnih.gov While much of the research has focused on the para-isomer (p-cresol sulfate) due to its association with various health conditions, the study of m-cresol and its metabolites provides a more complete picture of microbial aromatic amino acid metabolism. mdpi.com The presence and levels of these metabolites can serve as biomarkers for the state of the gut microbiota and can be influenced by factors like diet and antibiotic treatments. mdpi.comumn.edunih.gov

Chemical Structure and Derivatives of m-Cresol Sulfate

m-Cresol, also known as 3-methylphenol, is an aromatic organic compound with a methyl group and a hydroxyl group attached to a benzene (B151609) ring. wikipedia.org The "meta" position of the methyl group relative to the hydroxyl group is a defining feature of its structure. m-Cresol sulfate is a derivative where a sulfate group is attached to the oxygen of the hydroxyl group. The potassium salt form facilitates its use in research as a stable, water-soluble compound.

The synthesis of cresol derivatives is a significant area of industrial and academic research. For example, m-cresol can be produced through processes involving the diazotization of m-toluidine (B57737) followed by hydrolysis. google.comgoogle.com Biotechnological production methods are also being explored as a more sustainable alternative to chemical synthesis from fossil fuels. nih.gov

Overview of Academic Research Domains for m-Cresol Sulfate Potassium Salt

The potassium salt of m-cresol sulfate is utilized in a variety of academic research settings, primarily as a standard for analytical studies and in experiments investigating the biological effects of this class of metabolites. While a significant body of research focuses on p-cresol sulfate as a uremic toxin that accumulates in patients with chronic kidney disease (CKD), the study of all cresol isomers is crucial for a comprehensive understanding. asm.orgbiocrates.comnih.govmdpi.com

Research domains where this compound is relevant include:

Nephrology and Cardiovascular Disease: Studies have extensively linked p-cresol sulfate to the progression of CKD and associated cardiovascular complications. nih.govmdpi.com It is considered a uremic toxin that is difficult to remove by dialysis due to its high protein-binding affinity. youtube.com Research in this area often involves investigating the mechanisms by which these toxins induce cellular damage, such as oxidative stress and inflammation. nih.govnih.gov

Gut Microbiome Research: The production of cresols by gut bacteria makes them important molecules for studying the host-microbiome relationship. asm.orgmdpi.com Changes in the levels of cresol sulfates can reflect alterations in the gut microbial composition and function, for instance, following antibiotic treatment or fecal microbiota transplantation (FMT). mdpi.comumn.edu

Toxicology: The toxicological effects of cresols and their metabolites are a subject of ongoing investigation. Studies explore their impact on various cell types and organ systems. nih.govtandfonline.com

Drug Metabolism: The metabolic pathways involved in the sulfation of cresols are also responsible for the metabolism of certain drugs. Research has explored how the presence of compounds like p-cresol sulfate can influence the metabolism of other substances.

Interactive Data Table: Properties of Cresol Isomers

Propertyo-Cresol (B1677501)m-Cresolp-Cresol
IUPAC Name 2-methylphenol3-methylphenol4-methylphenol
Molar Mass 108.14 g/mol 108.14 g/mol 108.14 g/mol
Appearance Colorless crystalsThicker liquidGreasy-looking solid
Melting Point 29.8 °C11.8 °C35.5 °C
Solubility in Water 2.5 g/100 ml2.4 g/100 ml1.9 g/100 ml
CAS Number 95-48-7108-39-4106-44-5

Interactive Data Table: Research Findings on Cresol Metabolites

Research AreaKey FindingRelevant Cresol Metabolite
Environmental Biodegradation Isomers are preferentially metabolized, with p-cresol being the most easily degraded and m-cresol being more persistent under anoxic conditions. nih.govm-Cresol, p-Cresol
Microbial Metabolomics Urinary p-cresol sulfate is a sensitive marker for monitoring the effectiveness of antibiotics and fecal microbiota transplantation. mdpi.comumn.edup-Cresol Sulfate
Uremic Toxicity p-Cresol sulfate is a uremic toxin that accumulates in chronic kidney disease and is associated with cardiovascular complications. nih.govmdpi.comp-Cresol Sulfate
Cellular Toxicity p-Cresol induces oxidative stress and necrosis in liver cells, with its sulfate conjugate also showing toxicity. nih.govp-Cresol, p-Cresol Sulfate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7KO4S B13445154 m-Cresol Sulfate Potassium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7KO4S

Molecular Weight

226.29 g/mol

IUPAC Name

potassium;(3-methylphenyl) sulfate

InChI

InChI=1S/C7H8O4S.K/c1-6-3-2-4-7(5-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1

InChI Key

XVVHJSGKLHOOJA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)[O-].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies for M Cresol Sulfate Potassium Salt

Chemical Synthesis Approaches for m-Cresol (B1676322) Sulfate (B86663) and its Salts

The chemical synthesis of m-cresol sulfate and its subsequent conversion to a stable potassium salt is a primary route for obtaining this compound for research and analytical purposes. The process begins with the sulfation of the m-cresol precursor followed by salt formation.

Derivatization from m-Cresol Precursors

The direct sulfation of m-cresol, a phenolic compound, is the foundational step in the synthesis of m-cresol sulfate. This transformation is typically achieved through the use of potent sulfating agents that can introduce a sulfate group onto the hydroxyl moiety of the cresol (B1669610) ring. Common laboratory and industrial methods employ reagents such as sulfur trioxide complexes or chlorosulfonic acid.

One widely applicable method involves the use of a sulfur trioxide-pyridine complex (SO₃·pyridine). This reagent offers a controlled way to sulfate phenols, minimizing side reactions. The reaction mechanism involves the electrophilic attack of the sulfur trioxide on the oxygen atom of the m-cresol's hydroxyl group. Another effective, albeit more reactive, agent is chlorosulfonic acid (ClSO₃H). This method is known for its efficiency and has been used for the synthesis of the analogous p-cresol (B1678582) sulfate, resulting in the potassium salt of the compound.

The general reaction scheme for the sulfation of m-cresol can be summarized as:

m-Cresol + Sulfating Agent → m-Cresol Sulfate

The choice of solvent and reaction conditions, such as temperature and reaction time, is critical to maximize the yield and purity of the resulting aryl sulfate.

Optimization of Salt Formation and Yield

Following the successful sulfation of m-cresol, the resulting m-cresol sulfate, which is typically in an acidic form, is converted into its more stable and soluble potassium salt. This is a standard acid-base neutralization reaction. A potassium-containing base, most commonly potassium hydroxide (B78521) (KOH), is added to the reaction mixture.

Stoichiometry : Precise addition of the potassium base is required to ensure complete conversion to the salt without introducing excess base, which would complicate purification.

Temperature Control : The neutralization reaction can be exothermic, necessitating cooling to prevent potential degradation of the product.

Purification : After salt formation, the m-cresol sulfate potassium salt must be isolated from the reaction medium. This often involves techniques such as crystallization, precipitation, and filtration. The crude product is typically washed with appropriate solvents to remove unreacted starting materials and byproducts. Recrystallization is often employed to achieve high purity.

Studies on the synthesis of related compounds, like potassium sulfate from brine resources, highlight the importance of controlling parameters like temperature, agitation, and water content to ensure high recovery and purity of the final salt product researchgate.net. These principles are directly applicable to the crystallization and purification of this compound. The final yield and purity are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Chemoenzymatic and Biotechnological Routes for m-Cresol Production (as Precursor)

While chemical synthesis from fossil fuels is the traditional source of m-cresol, environmental concerns and a desire for sustainable processes have driven the development of biotechnological production routes. nih.govwikipedia.org These methods use engineered microorganisms to produce m-cresol from renewable resources like glucose.

Microbial Biosynthesis of m-Cresol via Engineered Pathways (e.g., Saccharomyces cerevisiae)

A significant breakthrough has been the de novo production of m-cresol in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net This was achieved by introducing a heterologous biosynthetic pathway into the yeast. Researchers have successfully engineered S. cerevisiae to produce m-cresol from sugar by expressing two key enzymes. nih.govnih.gov

The engineered pathway begins with the production of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA, fundamental building blocks in the yeast's central metabolism. The 6-MSA is then converted to m-cresol in a subsequent enzymatic step. By optimizing the expression of the pathway genes, researchers achieved m-cresol titers of up to 589 mg/L. nih.gov However, the inherent toxicity of m-cresol to the yeast cells was identified as a limiting factor for achieving higher production levels. nih.govnih.gov To overcome this, strategies such as in vivo conversion of m-cresol to less toxic derivatives (like 3-methylanisole (B1663972) or 3-MP glucoside) are being explored, which has shown to increase total product titers significantly. nih.govoup.com

Enzyme Systems for Aromatic Polyketide Synthesis and Decarboxylation

The biotechnological production of m-cresol relies on a two-step enzymatic process involving a polyketide synthase (PKS) and a decarboxylase. nih.govoup.com

6-Methylsalicylic Acid Synthase (MSAS) : This enzyme is an iterative Type I polyketide synthase. nih.govnih.gov The MSAS from Penicillium patulum has been successfully expressed in S. cerevisiae. nih.govresearchgate.net This complex enzyme catalyzes the synthesis of 6-MSA from one acetyl-CoA and three malonyl-CoA molecules. nih.gov For the MSAS to be active, it must be post-translationally modified by a phosphopantetheinyl transferase (PPT), such as NpgA from Aspergillus nidulans, which is co-expressed in the yeast. nih.govresearchgate.net

6-Methylsalicylic Acid (6-MSA) Decarboxylase (PatG) : Once 6-MSA is synthesized, the enzyme 6-MSA decarboxylase, such as PatG from Aspergillus clavatus, is used to catalyze the final step: the decarboxylation of 6-MSA to produce m-cresol. nih.govnih.gov

The engineering of these PKS systems is a rapidly advancing field. nih.govyoutube.comrsc.org By understanding the structure and mechanism of these enzymes, scientists can modify them to create novel pathways for producing a wide range of valuable chemicals from renewable feedstocks.

Table 1: Key Enzymes in the Biotechnological Production of m-Cresol

Enzyme Name Abbreviation Source Organism (Example) Function in Pathway
6-Methylsalicylic Acid Synthase MSAS Penicillium patulum Synthesizes 6-MSA from acetyl-CoA and malonyl-CoA
Phosphopantetheinyl Transferase PPT (e.g., NpgA) Aspergillus nidulans Activates the MSAS enzyme
6-MSA Decarboxylase PatG Aspergillus clavatus Converts 6-MSA to m-Cresol

Isotopic Labeling Strategies for Tracer Studies of m-Cresol Sulfate

Isotopically labeled m-cresol sulfate is an invaluable tool for metabolic research, allowing scientists to trace its path and fate within biological systems. Liquid chromatography-mass spectrometry (LC-MS) methods often use stable isotope-labeled internal standards for accurate quantification of the unlabeled analyte in biological matrices like serum or urine. mdpi.com

The synthesis of labeled this compound typically involves starting with an isotopically enriched m-cresol precursor. For example, to synthesize deuterium-labeled m-cresol sulfate, one would start with m-cresol in which several hydrogen atoms have been replaced with deuterium (B1214612) (e.g., m-cresol-d₇). This labeled precursor is then subjected to the same chemical sulfation and salt formation reactions described in section 2.1.

Commercially available analogs, such as p-cresol-d₄ sulfate potassium salt and p-cresol-d₇ sulfate potassium salt, demonstrate the feasibility of this approach. medchemexpress.com The labeled positions (e.g., on the aromatic ring or the methyl group) can be strategically chosen depending on the specific research question, such as investigating the metabolic stability of different parts of the molecule.

Table 2: Examples of Labeled Compounds for Tracer Studies

Compound Name Isotopic Label Common Application
p-Cresol sulfate-d₄ potassium salt Deuterium (d₄) Internal standard in mass spectrometry
p-Cresol sulfate-d₇ potassium salt Deuterium (d₇) Internal standard in mass spectrometry
m-Cresol (hypothetical labeled) ¹³C, ¹⁴C, or D Tracer for metabolic fate studies

Analytical Characterization for Purity and Identity in Research Standards

The rigorous identification and purity assessment of this compound are paramount for its application as a research standard. This involves a combination of spectroscopic and chromatographic techniques to confirm its chemical structure and quantify any potential impurities.

Spectroscopic Analysis for Structural Confirmation in Research

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing definitive confirmation of its molecular framework.

Mass spectrometry (MS) is another vital tool for confirming the molecular weight and fragmentation pattern of the compound. For the related p-cresyl sulfate, mass spectrometry in negative electrospray ionization mode consistently shows a mass-to-charge (m/z) transition from 187 to 80, corresponding to the loss of the sulfate group, or from 187 to 107, representing the p-cresol fragment. mdpi.com This fragmentation pattern is a key identifier for the cresyl sulfate structure. It has been noted that isomers like p-cresyl sulfate and 2-hydroxy-5-methylbenzenesulfonic acid can exhibit identical fragmentation patterns, making chromatographic separation prior to MS analysis essential for unambiguous identification. mdpi.com

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. For a related compound, p-cresol sulfate, a predicted IR spectrum is available, which would show characteristic absorption bands for the sulfate and aromatic moieties. hmdb.ca

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of this compound. nih.gov It allows for the separation of the main compound from any impurities, which can then be quantified.

A typical HPLC method for analyzing cresol derivatives involves a reversed-phase column, such as a C18 column. mdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of all components in the sample. mdpi.com

For instance, a validated HPLC method for quantifying m-cresol in a pharmaceutical formulation utilized a Jupiter column with a mobile phase that allowed for the baseline separation of m-cresol from other components. nih.gov The retention time for m-cresol was found to be approximately 5.3 minutes under these conditions. nih.gov The precision of such methods is typically high, with the relative standard deviation (%RSD) for replicate injections being well below 2.0%. nih.gov

In the context of uremic toxins like cresyl sulfates, liquid chromatography-mass spectrometry (LC-MS) methods are particularly powerful. mdpi.com These methods combine the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. For p-cresyl sulfate, LC-MS methods have been developed using columns like the Waters Acquity™ UPLC HSS T3 and mobile phases containing formic acid and methanol. mdpi.com The lower limit of quantification (LLOQ) for p-cresyl sulfate in these methods can be as low as 1 ng/mL, demonstrating the high sensitivity of the technique. mdpi.com

The following interactive data table summarizes typical parameters for HPLC analysis of cresol derivatives based on published research:

ParameterValueReference
Column Jupiter C18 nih.gov
Waters Acquity™ UPLC HSS T3 mdpi.com
Mobile Phase Acetonitrile/Water with modifier mdpi.comnih.gov
Detector UV or Mass Spectrometer mdpi.comnih.gov
Retention Time (m-cresol) ~5.3 min nih.gov
Precision (%RSD) < 2.0% nih.gov
LLOQ (pCS by LC-MS) 1-95 ng/mL mdpi.com

Molecular and Microbial Biotransformation Pathways of M Cresol and Its Sulfate Conjugates

Anaerobic Degradation Mechanisms of m-Cresol (B1676322) in Environmental Systems

The anaerobic biodegradation of m-cresol is a critical process in environments devoid of oxygen, such as contaminated aquifers, sediments, and wastewater treatment systems. The degradation pathway of m-cresol under these conditions is not uniform and is highly dependent on the composition of the microbial consortium and the available electron acceptors. Two primary initial mechanisms have been identified: carboxylation and methyl group oxidation. asm.orgnih.gov

Under certain anaerobic conditions, particularly in methanogenic environments, the initial step in m-cresol degradation is the carboxylation of the aromatic ring. asm.org This reaction involves the addition of a carboxyl group, typically in the para position relative to the hydroxyl group.

An alternative and well-documented anaerobic degradation pathway for m-cresol involves the oxidation of its methyl group. This pathway has been observed under both sulfate-reducing and nitrate-reducing conditions. asm.orgnih.govnih.gov The oxidation proceeds through a series of intermediates.

The initial step is the hydroxylation of the methyl group to form 3-hydroxybenzyl alcohol. asm.org This is followed by successive oxidation steps, first to 3-hydroxybenzaldehyde (B18108) and then to 3-hydroxybenzoic acid. asm.orgnih.gov Ultimately, 3-hydroxybenzoic acid is dehydroxylated to form benzoic acid, a common intermediate in the anaerobic degradation of many aromatic compounds. asm.orgnih.gov

Sulfate-reducing bacteria (SRB) are a diverse group of anaerobic microorganisms that play a significant role in the degradation of organic matter in anoxic environments by using sulfate (B86663) as a terminal electron acceptor. researchgate.netnih.gov Several studies have demonstrated the capability of SRB to metabolize m-cresol.

A pure culture of Desulfotomaculum sp. strain Groll has been shown to metabolize m-cresol via the methyl group oxidation pathway. nih.govnih.gov This bacterium was found to readily metabolize the putative intermediates of this pathway, including 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid. asm.orgnih.gov Interestingly, this strain was unable to degrade 4-hydroxy-2-methylbenzoic acid, the initial product of the carboxylation pathway, suggesting that for this particular bacterium, methyl group oxidation is the exclusive route for m-cresol catabolism. nih.govnih.gov

The specific anaerobic conditions, defined by the predominant electron acceptor, significantly influence the metabolic pathway of m-cresol degradation.

Sulfate-Reducing Conditions: As detailed above, both methyl group oxidation and carboxylation pathways have been implicated in m-cresol degradation under sulfate-reducing conditions. While pure cultures like Desulfotomaculum sp. strain Groll utilize methyl group oxidation, some sulfate-reducing consortia have been suggested to employ an initial para-carboxylation mechanism. asm.orgnih.gov

Nitrate-Reducing Conditions: Under nitrate-reducing conditions, studies with denitrifying bacteria have indicated that m-cresol is likely degraded through a methyl group oxidation mechanism. asm.orgnih.gov However, the complete elucidation of the initial reactions in some denitrifying strains has remained challenging. nih.gov The presence of nitrate (B79036) can enhance the degradation of m-cresol in mixed microbial communities, where denitrifiers may outcompete methanogens for the substrate. ascelibrary.org

Methanogenic Conditions: In the absence of sulfate and nitrate, methanogenic consortia typically degrade m-cresol via an initial para-carboxylation. asm.orgnih.gov The methyl group is generally not oxidized under these conditions. asm.org The presence of a more easily degradable co-substrate can sometimes enhance the rate of m-cresol degradation in methanogenic environments. ascelibrary.org

Table 1: Anaerobic Degradation Pathways of m-Cresol under Different Conditions

Anaerobic Condition Primary Degradation Pathway Key Intermediates Reference
Sulfate-Reducing Methyl Group Oxidation / Carboxylation 3-Hydroxybenzyl alcohol, 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid, Benzoic acid / 4-Hydroxy-2-methylbenzoic acid nih.gov, asm.org
Nitrate-Reducing Methyl Group Oxidation 3-Hydroxybenzyl alcohol, 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid, Benzoic acid asm.org, nih.gov
Methanogenic Carboxylation 4-Hydroxy-2-methylbenzoic acid, Benzoic acid asm.org, nih.gov

Carboxylation as a Primary Degradative Event

Enzymatic Conjugation Pathways in Biological Systems (Non-Clinical Animal Models)

In biological systems, such as non-clinical animal models, m-cresol undergoes phase II metabolic reactions, primarily conjugation, to facilitate its excretion. These reactions involve the attachment of endogenous molecules to the cresol (B1669610), increasing its water solubility. The two main conjugation pathways for cresols are sulfation and glucuronidation. nih.gov

In rats, administered m-cresol is absorbed and distributed to various tissues. nih.gov The primary route of elimination is through urine after conjugation with either sulfate or glucuronic acid. nih.gov While specific studies on m-cresol are limited, research on the closely related p-cresol (B1678582) provides insights into the enzymatic processes likely involved.

The sulfation of phenolic compounds is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov In rats, several phenol (B47542) sulfotransferases have been identified in the liver, and these are likely responsible for the sulfation of m-cresol. nih.gov The formation of p-cresol sulfate in humans is primarily mediated by the enzyme SULT1A1, which is present in both the liver and kidneys. nih.gov It is plausible that the orthologous enzymes in rats play a similar role in m-cresol sulfation.

Glucuronidation, the other major conjugation pathway, is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This process has also been observed for cresols in animal models. nih.gov For p-cresol, glucuronidation can be a significant metabolic route, particularly at higher concentrations of the parent compound. nih.gov In mice, p-cresol glucuronide can be a major metabolite. nih.gov It is likely that m-cresol is also a substrate for UGT enzymes in non-clinical animal models, leading to the formation of m-cresol glucuronide.

Table 2: Chemical Compounds Mentioned

Compound Name
m-Cresol
m-Cresol Sulfate Potassium Salt
4-Hydroxy-2-methylbenzoic acid
Acetate (B1210297)
3-Hydroxybenzyl alcohol
3-Hydroxybenzaldehyde
3-Hydroxybenzoic acid
Benzoic acid
o-Cresol (B1677501)
p-Cresol
4-Hydroxy-3-methylbenzoic acid
Sulfate
Nitrate
Glucuronic acid
p-Cresol sulfate
m-Cresol glucuronide

Sulfation Pathways in Animal Models (e.g., Rats)

In animal models, particularly rats, sulfation is a prominent pathway for the metabolism of m-cresol. nih.gov Following oral administration, m-cresol is readily absorbed and undergoes conjugation to form m-cresol sulfate. nih.govpharmacompass.com This process is a phase II metabolic reaction that increases the water solubility of the compound, facilitating its elimination from the body. wikipedia.orgnih.gov

Studies have shown that m-cresol is more readily metabolized to its sulfate conjugate compared to its isomer, p-cresol, which is more prone to glucuronidation in rats. nih.gov The resulting m-cresol sulfate is then excreted, primarily in the urine. nih.gov The pharmacokinetics of m-cresol and its metabolites have been observed to differ significantly from those of p-cresol in rats, indicating distinct metabolic handling of the isomers. nih.gov

Glucuronidation and Other Conjugation Routes

Alongside sulfation, glucuronidation is another major phase II conjugation pathway for the metabolism of cresols. wikipedia.orgnih.gov This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the cresol molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org The resulting glucuronide conjugates are more water-soluble and are readily excreted. wikipedia.org

While m-cresol can undergo glucuronidation, studies in rats suggest that sulfation is the more dominant pathway for this particular isomer. nih.gov In contrast, p-cresol is more extensively metabolized via glucuronidation. nih.gov In hens, m-cresol has been shown to yield m-cresyl-beta-d-glucuronide. pharmacompass.com The liver is the primary site for glucuronidation, although UGT enzymes are present in other tissues as well. wikipedia.org

Other minor metabolic routes for m-cresol have also been identified. In rats, a small portion of m-cresol can be methylated to form m-methylanisole. pharmacompass.com This methylation has also been observed in guinea pigs and mice. pharmacompass.com Additionally, ring-hydroxylation to a minor extent can occur, leading to the formation of compounds like 2,5-dihydroxytoluene. pharmacompass.com

Characterization of Specific Sulfotransferases and Glucuronosyltransferases

The enzymatic processes of sulfation and glucuronidation are mediated by specific families of enzymes known as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. nih.govnih.gov

While much of the detailed enzymatic research has focused on p-cresol, the findings provide a strong basis for understanding the metabolism of m-cresol. For p-cresol, human recombinant SULT1A1 has been identified as the primary enzyme responsible for its sulfation. nih.gov Other SULT isoforms such as SULT1A3, SULT1B1, SULT1E1, and SULT2A1 play minor roles. nih.gov It is highly probable that SULT1A1 is also a key player in the sulfation of m-cresol.

Regarding glucuronidation, studies on p-cresol have pinpointed UGT1A6 and UGT1A9 as the main enzymes catalyzing the formation of p-cresol glucuronide in humans. nih.gov UGT1A6 appears to be the predominant enzyme in both the liver and kidney for p-cresol glucuronidation. nih.gov Given the structural similarity, it is likely that these same UGT isoforms are involved in the glucuronidation of m-cresol.

The table below summarizes the key enzymes involved in the metabolism of the structurally similar p-cresol, which are likely analogous for m-cresol.

Metabolic PathwayPrimary Enzyme(s)Tissue Location
Sulfation SULT1A1Liver, Kidney
Glucuronidation UGT1A6, UGT1A9Liver, Kidney

In Vitro and Animal Model Studies of Metabolic Kinetics

The metabolic kinetics of cresols have been investigated using both in vitro systems and animal models to understand their biotransformation rates and pathways. nih.govkaly-cell.commdpi.com These studies are crucial for predicting the metabolic fate of these compounds in humans. mdpi.com

In vivo studies in rats have demonstrated that the pharmacokinetics of m-cresol and p-cresol are different. nih.gov After oral administration, m-cresol is readily metabolized to its sulfate conjugate, while p-cresol is preferentially converted to its glucuronide form. nih.gov The distribution of these isomers and their metabolites also varies across different organs, including the liver, spleen, and kidney. nih.gov

In vitro models, such as cryopreserved hepatocytes from various species (human, monkey, dog, rat, and mouse), are valuable tools for assessing metabolic stability and identifying metabolites. kaly-cell.commdpi.com These systems allow for the determination of key kinetic parameters like the half-life (T1/2) and intrinsic clearance (CLint) of a compound. mdpi.com For instance, kinetic modeling can be employed to gain insights into complex metabolic networks and predict metabolic states. nih.gov

The table below presents a conceptual overview of metabolic kinetic parameters that are typically determined in such studies.

ParameterDescriptionSignificance
Km (Michaelis constant) Substrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of the enzyme for the substrate.
Vmax (Maximum reaction velocity) The maximum rate of the enzymatic reaction.Reflects the catalytic efficiency of the enzyme.
CLint (Intrinsic clearance) The inherent ability of the liver or other metabolic systems to metabolize a drug.A key determinant of the overall elimination rate of a compound.
T1/2 (Half-life) The time required for the concentration of a compound to decrease by half.Indicates the duration of action and potential for accumulation.

Comparative Biotransformation of Cresol Isomers (o-, m-, p-Cresol)

The biotransformation of the three cresol isomers—ortho (o), meta (m), and para (p)—exhibits notable differences, primarily in the preferential pathways of conjugation. nih.govnih.gov These differences in metabolism can lead to variations in their pharmacokinetic profiles and potential biological effects. nih.gov

As established in rat models, m-cresol is predominantly metabolized via sulfation, whereas p-cresol is more readily conjugated with glucuronic acid. nih.gov Studies have also indicated that the rates of oxidation of these isomers can vary when metabolized by certain microorganisms. For example, some bacterial strains show different substrate specificities for the cresol isomers. nih.gov

The primary routes of metabolism for all three isomers involve conjugation to form sulfates and glucuronides, which are then excreted in the urine. nih.gov However, the relative contribution of each pathway differs among the isomers. This differential metabolism is a key factor in their distinct pharmacokinetic behaviors. nih.gov

The following table provides a comparative summary of the primary metabolic pathways for the cresol isomers based on findings in rats.

Cresol IsomerPrimary Conjugation Pathway in Rats
o-Cresol Information not prominently available in the provided context.
m-Cresol Sulfation nih.gov
p-Cresol Glucuronidation nih.gov

Advanced Analytical Techniques for Quantifying M Cresol Sulfate in Research

Development and Validation of High-Resolution Chromatographic Methods

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. High-resolution chromatographic methods are essential for distinguishing m-cresol (B1676322) sulfate (B86663) from its isomers and other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of m-cresol and its metabolites. researchgate.netosha.gov Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often acidified with phosphoric or formic acid to ensure good peak shape for phenolic compounds. researchgate.netsielc.com

The separation of cresol (B1669610) isomers (ortho-, meta-, and para-) can be challenging due to their similar structures. chemijournal.com However, specialized columns and optimized mobile phases can achieve effective separation. For instance, graphitized carbon columns and phenyl columns, which offer different selectivity due to π-π interactions, have been successfully used to resolve cresol isomers. nih.govshimadzu.com UV detection is commonly employed, with wavelengths around 218 nm or 271 nm providing good sensitivity for cresols. osha.govnih.gov

A study focused on quantifying m-cresol in a parathyroid hormone formulation demonstrated the robustness of RP-HPLC. nih.gov The method successfully separated m-cresol from the active pharmaceutical ingredient and other excipients, showcasing its specificity. nih.gov The use of β-cyclodextrin as a mobile phase additive has also been shown to significantly improve the separation of m-cresol and p-cresol (B1678582) isomers. epa.gov

Interactive Table 1: HPLC Methods for Cresol Isomer Analysis This table is interactive. Click on the column headers to sort the data.

Analytical Method Column Type Mobile Phase Detection Key Finding Reference
RP-HPLC Graphitized Carbon 1% Phosphoric Acid-Acetonitrile (70:30, v/v) UV (271 nm) Successfully resolved o- and p-cresol isomers in urine without an extraction step. nih.gov
RP-HPLC C18 Methanol and 0.1% Phosphoric Acid (10:90) UV Established a method for identifying and quantifying phenolic compounds in transformer oil. researchgate.net
RP-HPLC Phenyl Column Acetonitrile/Water UV Phenyl column provided better separation of cresol positional isomers compared to a standard ODS (C18) column due to π-π interactions. shimadzu.com
RP-HPLC C18 Acetonitrile and Tri-fluoro-acetic acid in water UV Validated a specific method for quantifying m-cresol in a pharmaceutical formulation. nih.gov

For highly sensitive and selective detection of m-cresol sulfate, especially at trace levels in complex biological fluids like serum and plasma, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard. mdpi.com This technique combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. mdpi.com

LC-MS/MS methods have been extensively developed and validated for the quantification of uremic toxins, including p-cresol sulfate, which shares many analytical characteristics with its meta-isomer. nih.govnih.gov These methods typically involve a sample preparation step, such as protein precipitation with acetonitrile or solid-phase extraction, to remove interferences from the biological matrix. nih.govnih.gov

Separation is often achieved on a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. mdpi.comnih.gov The mass spectrometer is usually operated in the negative electrospray ionization (ESI) mode, which is ideal for acidic compounds like sulfates. mdpi.com Quantification is performed using multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor ion to product ion transition. For p-cresol sulfate, a common transition is from a mass-to-charge ratio (m/z) of 187 to m/z 107 (representing the p-cresol fragment) or m/z 80 (representing the sulfate group). mdpi.comresearchgate.net Similar transitions would be expected for m-cresol sulfate. These methods can achieve very low limits of quantification (LLOQ), often in the low ng/mL range. mdpi.comnih.gov

Interactive Table 2: LC-MS/MS Parameters for Cresol Sulfate Analysis This table is interactive. Click on the column headers to sort the data.

Matrix Sample Preparation LC Column Ionization Mode MRM Transition (for pCS) LLOQ Reference
Serum Acetonitrile Precipitation C18 Negative ESI Not Specified 50 ng/mL nih.gov
Serum Acetonitrile Precipitation HILIC Negative ESI Not Specified Not Specified nih.gov
Plasma Deproteinization Not Specified Positive ESI m/z 187 → 107.00, m/z 187 → 80.00 Not Specified researchgate.net

Gas Chromatography (GC) is another powerful technique, particularly suited for the analysis of volatile and semi-volatile compounds like the cresol precursors. nih.gov While m-cresol sulfate itself is not volatile enough for direct GC analysis, its precursor, m-cresol, can be readily measured. researchgate.net In biological samples, cresols are often conjugated, so an initial hydrolysis step (usually acidic) is required to release the free cresol before analysis. jsmcentral.org

After hydrolysis, a liquid-liquid extraction is typically performed to isolate the cresols from the aqueous matrix. nih.gov To improve volatility and chromatographic performance, the cresol is often derivatized. nih.govgoogle.com A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the phenolic hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) ether. nih.gov

Analysis is performed on a capillary GC column, such as a DB-5, which has a stationary phase of 5% phenyl-95% methylpolysiloxane. google.com Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govnih.gov GC-MS offers higher selectivity and allows for definitive identification based on the mass spectrum of the compound. nih.gov

Spectroscopic and Spectrometric Approaches for Quantitative Analysis

Spectroscopic and spectrometric detectors are integral to the chromatographic techniques described above.

UV/Visible (UV/Vis) Spectroscopy: This is the most common detection method for HPLC. Aromatic compounds like cresols absorb UV light at specific wavelengths. As mentioned, detection is often carried out at wavelengths between 210 nm and 280 nm. researchgate.netchemijournal.comshimadzu.com While robust and cost-effective, UV detection can sometimes lack the specificity to distinguish between co-eluting compounds with similar UV spectra. chemijournal.com

Mass Spectrometry (MS): As a detector, MS provides unparalleled selectivity and sensitivity. It measures the mass-to-charge ratio of ionized molecules, allowing for the definitive identification and quantification of target analytes like m-cresol sulfate. mdpi.com In tandem MS (MS/MS), a specific parent ion is selected and fragmented, and the resulting product ions are monitored (MRM). researchgate.net This process drastically reduces background noise and enhances specificity, making it ideal for trace analysis in complex matrices. researchgate.net

Infrared Spectroscopy: This technique has also been noted as a potential method for detecting cresol isomers, with a detection wavelength of 8.6 µm reported. inchem.org

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. This strategy is particularly useful in GC and can also be applied in LC-MS. google.comresearchgate.net

For GC analysis of cresols, derivatization is almost essential to increase volatility and thermal stability while improving peak shape. google.com Silylation, the process of replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group using reagents like BSTFA or trimethylsilane, is a widely adopted strategy. nih.govgoogle.com This conversion to a TMS-ether makes the molecule more suitable for GC analysis. google.com

In the context of mass spectrometry, derivatization can be employed to enhance ionization efficiency, thereby increasing detection sensitivity. researchgate.net By introducing a chemical group that is easily ionizable, the signal intensity in the mass spectrometer can be significantly boosted. This "derivatization-enhanced detection strategy" (DEDS) can be valuable for identifying and quantifying metabolites at very low concentrations. researchgate.net

Application of Internal Standards and Quality Control in Research Assays

To ensure the accuracy and reliability of quantitative results, the use of internal standards and rigorous quality control (QC) is mandatory in research assays.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known amount to every sample, calibrator, and QC sample before processing. The IS helps to correct for variations in sample extraction, injection volume, and instrument response. For the analysis of cresols and their metabolites, isotopically labeled analogs (e.g., deuterium-labeled o-cresol) are the ideal internal standards because they behave almost identically to the analyte during sample preparation and analysis but are distinguishable by the mass spectrometer. mdpi.comnih.gov When isotopically labeled standards are unavailable, a structurally similar compound, such as a different cresol isomer or a related phenolic compound like hydrochlorothiazide, may be used. nih.gov

Quality control (QC) samples are prepared at multiple concentration levels (low, medium, and high) within the calibration range and are analyzed with each batch of unknown samples. The results from the QC samples are used to assess the performance of the assay, including its precision and accuracy. nih.gov Key validation parameters that are assessed to ensure a reliable method include:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte. shimadzu.com

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among a series of measurements of the same sample. nih.gov

Recovery: The efficiency of the extraction process. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. jsmcentral.orgnih.gov

Sample Preparation Protocols for Diverse Research Matrices

The accurate quantification of m-cresol sulfate in diverse research matrices necessitates robust and tailored sample preparation protocols. These protocols are critical for removing interfering substances, concentrating the analyte, and ensuring compatibility with the chosen analytical instrument. The complexity of the matrix, whether it be environmental, microbial, or biological, dictates the specific steps required for effective sample cleanup and extraction.

Environmental Samples

The analysis of m-cresol and its derivatives in environmental samples, such as water and soil, is crucial for monitoring pollution and understanding its environmental fate. Sample preparation methods for these matrices are designed to isolate the analyte from a complex mixture of organic and inorganic compounds.

Water Samples:

For the determination of cresols in water, sample preparation typically involves pH adjustment followed by extraction. nih.gov Good laboratory practice (GLP) guidelines suggest adjusting the aqueous sample to a pH of 11 with sodium hydroxide (B78521) to extract basic and neutral compounds with a solvent like methylene (B1212753) chloride. nih.gov Subsequently, the aqueous phase is acidified to a pH of 2 and re-extracted with methylene chloride to isolate acidic compounds like cresols. nih.gov This extract is then concentrated by evaporation before analysis. nih.gov Solid-phase extraction (SPE) is another common technique. For drinking water analysis, a 1-liter sample can be passed through an SPE cartridge, from which the analytes are then eluted for gas chromatography-mass spectrometry (GC/MS) analysis. nih.gov

Soil and Sediment Samples:

In soil and sediment, cresols are typically extracted from a solid sample using an organic solvent. A common method involves adding methylene chloride to a small portion of the sample and using an ultrasonic probe to facilitate the extraction of contaminants. cdc.gov The resulting methylene chloride extract is then filtered, concentrated, and ready for GC/MS analysis. cdc.gov

Table 1: Sample Preparation Methods for Environmental Samples

Matrix Preparation Technique Key Steps Analytical Method Reference
Water Liquid-Liquid Extraction (LLE) Adjust pH to 11, extract with methylene chloride. Acidify aqueous phase to pH 2, re-extract with methylene chloride. Concentrate extract. GC/MS nih.gov
Drinking Water Solid-Phase Extraction (SPE) Extract 1-L sample using an SPE cartridge. Elute analytes. GC/MS nih.gov
Soil/Sediment Ultrasonic Extraction Add methylene chloride to sample. Use ultrasonic probe for extraction. Filter and concentrate extract. GC/MS cdc.gov
Rain Water Direct Injection or Extraction Direct injection onto ion exchange column or acidify, extract with CH2Cl2, concentrate, and methylate. HPLC/CD or GC/MS nih.gov

Microbial Cultures

Quantifying m-cresol sulfate in microbial cultures is essential for studying its metabolism and degradation by microorganisms. Sample preparation from microbial cultures often involves separating the microbial cells from the culture medium, followed by extraction of the analyte from the desired component.

For instance, in studies involving the anaerobic degradation of m-cresol by sulfate-reducing bacteria, analysis is performed on the culture medium. nih.gov Putative metabolites, including 3-hydroxybenzoic acid and benzoic acid, have been detected in cultures of Desulfotomaculum sp. strain Groll grown with m-cresol. nih.gov Sample preparation for such analyses typically involves centrifugation to remove bacterial cells, followed by direct analysis of the supernatant or further extraction and derivatization depending on the analytical technique employed. nih.gov

In metabolomics studies of microbial samples, derivatization is a key step in sample preparation for GC-MS analysis. nih.gov This process involves chemical modification of the analytes to increase their volatility and thermal stability. nih.gov For example, a two-step derivatization involving methoxyamination followed by silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is commonly used. nih.govmdpi.com

Table 2: Sample Preparation for Microbial Culture Analysis

Organism/Culture Type Preparation Technique Key Steps Analytical Method Reference
Desulfotomaculum sp. strain Groll Centrifugation Separate bacterial cells from culture medium. HPLC nih.gov
General Microbial Metabolomics Derivatization Methoxyamination followed by silylation (e.g., with MSTFA). GC-MS nih.govmdpi.com
Human Keratinocytes (HaCaT) cell culture Solid-Phase Extraction (SPE) Pre-cleaning steps followed by SPE using C18 phenyl cartridges. LC/DAD/MS researchgate.net

Animal Tissues

The analysis of m-cresol sulfate in animal tissues is critical for toxicological and pharmacokinetic studies. Sample preparation from these biological matrices is often more complex due to the high protein and lipid content.

Blood/Serum/Plasma:

For the analysis of cresols in blood, deproteinization is a mandatory first step. nih.gov This can be achieved by adding a protein precipitating agent like acetonitrile, followed by vortexing and centrifugation. cdc.govmdpi.com The resulting supernatant can then be subjected to further cleanup, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov LLE is a common approach, often utilizing methanol or acetonitrile. mdpi.comresearchgate.net SPE has also been employed, which may require additional hardware but can provide cleaner extracts. mdpi.com

Urine:

Urine samples often require dilution and centrifugation for initial cleanup. mdpi.com Due to the high concentrations of cresols and their conjugates that can be present in urine, a significant dilution step is common before analysis. mdpi.com Similar to serum, the sample can then undergo LLE or SPE for further purification. mdpi.com

Other Tissues:

For solid tissues, homogenization is the first step to break down the tissue structure and release the analyte. The homogenized tissue can then be subjected to extraction procedures similar to those used for blood or serum, often involving protein precipitation followed by LLE or SPE.

Derivatization:

For GC-MS analysis of biological samples, derivatization is often necessary to improve the volatility and chromatographic behavior of polar compounds like m-cresol sulfate. weber.hujfda-online.com Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. mdpi.com Another approach is acylation, which can enhance detectability. jfda-online.com In some cases, derivatization with dansyl chloride can be used for metabolites containing hydroxyl groups prior to LC-MS analysis. mdpi.com

Table 3: Sample Preparation Protocols for Animal Tissues

Matrix Preparation Technique Key Steps Analytical Method Reference
Blood/Serum/Plasma Protein Precipitation & LLE/SPE Deproteinization with acetonitrile/methanol. Extraction with organic solvent or SPE cleanup. LC-MS/MS cdc.govmdpi.comnih.gov
Urine Dilution & Centrifugation Sample dilution and centrifugation for initial cleanup. LC-MS/MS mdpi.com
General Biological Samples Derivatization (for GC-MS) Silylation or acylation to increase volatility. GC-MS weber.hujfda-online.com
Urine/Feces Derivatization (for LC-MS) Derivatization with dansyl chloride for metabolites with hydroxyl groups. LC-MS mdpi.com

Environmental Dynamics and Biogeochemical Cycling of M Cresol and Its Sulfate Derivatives

Sources and Environmental Occurrence of m-Cresol (B1676322) and its Conjugates

m-Cresol (3-methylphenol) enters the environment from both natural and anthropogenic sources. wikipedia.orgwho.int As a derivative of phenol (B47542), it is traditionally extracted from coal tar, a byproduct of coke production from coal. wikipedia.org Industrial activities are a primary source of m-cresol release, including its use as a precursor in the manufacturing of pesticides like fenitrothion, herbicides, antiseptics such as amylmetacresol, and in the production of antioxidants and explosives. wikipedia.orgwho.intepa.gov It also serves as a solvent for polymers like polyaniline. wikipedia.orgmdpi.com

Wastewater from industries such as coal gasification can contain high concentrations of m-cresol. nih.gov Beyond industrial points, m-cresol is dispersed into the environment through various combustion processes. It is a component of automobile exhaust, emissions from power plants, and municipal solid waste incinerators. epa.govnih.govnih.gov The burning of coal, oil, and wood for heating residential areas also contributes to its presence in the air. nih.gov Furthermore, m-cresol is a constituent of tobacco smoke. wikipedia.orgnih.gov

Natural sources of m-cresol include secretions from the temporal glands of male African elephants during musth and defensive secretions from ants like Colobopsis saundersi. wikipedia.org It is also found naturally in the oils of various plants, such as jasmine, Easter lily, and sandalwood trees, and is a product of natural fires and volcanic activity. who.int Some foods and beverages naturally contain cresols, with concentrations in spirits ranging from 0.01-0.2 mg/liter. who.int

Once released, m-cresol is distributed in the air, water, and soil. In the United States, median air concentrations of o-cresol (B1677501) (an isomer of m-cresol) were reported as 1.59 µg/m³ at source-dominated sites, while surface water concentrations of cresols can range from below detection limits to 77 µ g/litre . who.int In waters polluted by industrial effluents, such as in Japan, levels of 204 µ g/litre have been recorded. who.int Wastewater itself can have significantly higher concentrations, with up to 1200 µ g/litre of mixed m- and p-cresols detected. who.int Rainwater can also contain cresols, with concentrations of combined p- and m-cresol ranging from 380 to 2000 ng/litre. who.int In soil, cresols are typically found in areas with petroleum product spills or production facilities. nih.gov For instance, soil from an abandoned pine tar manufacturing plant showed high levels of o-cresol. nih.gov

While direct data on the environmental occurrence of m-cresol sulfate (B86663) is limited, it is understood to be a metabolic byproduct of m-cresol in organisms. Therefore, its presence is anticipated in environments where m-cresol undergoes biotransformation, such as in contaminated soils and waters with active microbial populations, and within organisms exposed to m-cresol.

Table 1: Environmental Occurrence and Sources of m-Cresol

Environmental CompartmentReported Concentration RangesPrimary Sources
AirMedian of 1.59 µg/m³ (o-cresol); 0.5–20 µg/m³ (p-cresol) who.intnih.govIndustrial emissions, vehicle exhaust, power plants, wood/coal combustion, tobacco smoke epa.govnih.govnih.gov
Surface Water<77 µg/litre (USA); up to 204 µg/litre (industrially polluted rivers) who.intIndustrial wastewater discharge, atmospheric deposition via rain who.intnih.gov
WastewaterUp to 1200 µg/litre (m-/p-cresol (B1678582) mix) who.intCoal gasification, chemical manufacturing who.intnih.gov
SoilDetected at hazardous waste sites and industrial spill locations nih.govnih.govLandfills, hazardous waste sites, industrial spills, land application of sewage sludge nih.govnih.gov
BiotaComponent of plant essential oils, animal secretions wikipedia.orgwho.intNatural production wikipedia.orgwho.int

Abiotic and Biotic Degradation Processes in Natural Environments

The persistence of m-cresol in the environment is largely governed by degradation processes, which can be categorized as either abiotic (non-biological) or biotic (biological). nih.gov

Biotic Degradation: The primary mechanism for the breakdown of m-cresol in soil and water is biodegradation by microorganisms. nih.gov Various bacterial strains have been identified that can utilize m-cresol as a sole source of carbon and energy. For example, Lysinibacillus cresolivorans, isolated from the aerobic sludge of a coking wastewater treatment plant, has shown high efficiency in degrading m-cresol. scielo.org.za The degradation kinetics can vary depending on the initial concentration of m-cresol. At lower concentrations, the degradation may follow zero-order kinetics. scielo.org.za However, at higher concentrations, substrate inhibition can occur, slowing the degradation rate. scielo.org.za For Lysinibacillus cresolivorans, the maximum degradation rate was observed at an initial m-cresol concentration of 224.2 mg·ℓ-1. scielo.org.za

The degradation pathways are dependent on the specific microorganisms and the environmental conditions. In aerobic environments, bacteria like Pseudomonas putida metabolize m-cresol through different routes. nih.gov When grown on m-cresol, these bacteria often induce a pathway involving a methyl-substituted catechol, which then undergoes ring-fission. nih.gov This is in contrast to the pathway induced by 3,5-xylenol, which proceeds via 3-hydroxybenzoate to gentisate before ring cleavage. nih.gov

Under anaerobic conditions, the degradation of m-cresol can also occur, particularly in sulfate-reducing environments. A pure culture of Desulfotomaculum sp. strain Groll has been shown to metabolize m-cresol. nih.govnih.gov The proposed pathway involves the oxidation of the methyl group, leading to intermediates such as 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde (B18108), and 3-hydroxybenzoic acid. nih.govnih.gov This differs from a previously suggested pathway in a sulfate-reducing consortium that involved an initial carboxylation of the ring. nih.gov Another anaerobic mechanism, observed in Desulfobacterium cetonicum, involves the addition of the methyl group of m-cresol to fumarate, forming 3-hydroxybenzylsuccinate, analogous to anaerobic toluene (B28343) degradation. nih.gov

Abiotic Degradation: In the atmosphere, m-cresol is degraded relatively quickly through reactions with photochemically produced hydroxyl radicals. nih.gov However, in soil and water, abiotic degradation is generally considered less significant than biotic processes. mdpi.com

The rate and extent of m-cresol degradation are significantly influenced by various environmental factors.

pH: The optimal pH for the biodegradation of m-cresol by many bacterial species, including Lysinibacillus cresolivorans, is in the neutral range, typically between 6.8 and 7.3. scielo.org.za Studies on o-cresol degradation by microalgae also showed that neutral pH conditions were optimal. mdpi.com Deviations from this optimal range can inhibit the enzymatic activity responsible for degradation. scielo.org.zamdpi.com For instance, in catalytic wet peroxide oxidation, an acidic initial pH of 3.0 was found to be optimal for m-cresol degradation. iaea.orgnih.gov

Oxygen Availability: The presence or absence of oxygen dictates the metabolic pathways used by microorganisms. Aerobic degradation, as seen with Pseudomonas species, is generally faster and leads to complete mineralization. nih.gov Anaerobic degradation, carried out by organisms like sulfate-reducing bacteria, allows for the breakdown of m-cresol in oxygen-depleted environments such as sediments and some groundwater aquifers, although the process may be slower. nih.govnih.govnih.gov

Sulfate Concentration: In anaerobic environments, the concentration of sulfate is a critical factor for the activity of sulfate-reducing bacteria that can degrade m-cresol. These bacteria use sulfate as an electron acceptor for the oxidation of organic compounds. nih.govnih.gov The degradation of m-cresol in such environments is directly linked to the availability of sufficient sulfate.

Temperature: Temperature affects the growth rate of microorganisms and the activity of their degradative enzymes. For Lysinibacillus cresolivorans, the optimal temperature for m-cresol degradation was found to be 35°C. scielo.org.za Similarly, in chemical oxidation processes like catalytic wet peroxide oxidation, temperature is a key parameter, with one study finding 60°C to be optimal. iaea.orgnih.gov

Table 2: Influence of Environmental Parameters on m-Cresol Degradation

ParameterEffect on DegradationOptimal Conditions (Examples)
pHAffects microbial enzyme activity and chemical reaction rates. scielo.org.zamdpi.com6.8 - 7.3 for Lysinibacillus cresolivorans scielo.org.za; 3.0 for Catalytic Wet Peroxide Oxidation iaea.orgnih.gov
Oxygen AvailabilityDetermines whether aerobic or anaerobic degradation pathways are used. nih.govnih.govAerobic conditions generally lead to faster degradation. nih.gov
Sulfate ConcentrationActs as an electron acceptor for anaerobic degradation by sulfate-reducing bacteria. nih.govnih.govSufficient sulfate is required for the activity of sulfate-reducing consortia. nih.govnih.gov
TemperatureInfluences microbial growth and enzyme kinetics. scielo.org.za35°C for Lysinibacillus cresolivorans scielo.org.za; 60°C for Catalytic Wet Peroxide Oxidation iaea.orgnih.gov

Bioremediation Strategies for m-Cresol Contaminated Systems

Given the toxicity and persistence of m-cresol in certain environments, various remediation strategies have been developed to treat contaminated water and soil. These can be broadly divided into bioremediation and chemical treatment methods.

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. ijalsr.org While individual microbial strains can degrade m-cresol, the use of microbial consortia—communities of multiple bacterial species—has shown to be particularly effective for treating wastewater. ijalsr.orgresearchgate.net

The advantages of using microbial consortia include:

Increased Degradation Rate: Cooperative interactions between different species can lead to faster and more complete degradation of pollutants compared to monocultures. ijalsr.org

Metabolic Versatility: A consortium can possess a wider range of enzymatic machinery, allowing it to degrade a broader spectrum of pollutants that may be present alongside m-cresol in industrial wastewater. ijalsr.org

Resilience: Microbial consortia are often more resilient to fluctuations in environmental conditions and the presence of toxic substances. ijalsr.org

An acclimatized mixed microbial culture, predominantly composed of Pseudomonas sp., enriched from a sewage treatment plant, has demonstrated the ability to simultaneously degrade both phenol and m-cresol. nih.govsciengine.com Such consortia can be immobilized on natural matrices, like coconut coir, which can enhance their stability and efficiency in bioreactors. researchgate.net This approach protects the microbes from toxic shocks and provides a surface for growth, leading to more effective and cost-efficient wastewater treatment. researchgate.net

In cases where m-cresol concentrations are very high or when rapid treatment is required, chemical oxidation methods are employed. researchgate.net These advanced oxidation processes (AOPs) generate highly reactive radicals that can break down refractory organic compounds like m-cresol. researchgate.netresearchgate.net

Catalytic Wet Oxidation (CWO): This method involves the oxidation of organic compounds in the aqueous phase using an oxidizing agent (like hydrogen peroxide in Catalytic Wet Peroxide Oxidation - CWPO) and a catalyst at elevated temperatures and pressures. researchgate.netnih.gov Studies have shown high removal rates for m-cresol using this technique. For example, using a sludge-derived biochar as a catalyst in CWPO resulted in a 98.1% removal of m-cresol. nih.gov Response surface methodology has been used to optimize the process, identifying key parameters like temperature, pH, and catalyst concentration to maximize degradation efficiency. iaea.orgnih.gov

Photocatalytic Degradation: This process utilizes a semiconductor catalyst (like titanium dioxide) and a light source (e.g., UV light) to generate hydroxyl radicals. researchgate.net It is recognized as a highly efficient technology for degrading m-cresol, though the choice of catalyst and the cost of the light source can be limiting factors. researchgate.net

Electrocatalytic Degradation: This technique employs an electric current to drive the oxidation of pollutants on the surface of an electrode. It is a time-saving method but can be energy-intensive, which may pose a barrier to its large-scale industrial application. researchgate.net

Each of these chemical treatment methods has its own set of advantages and disadvantages concerning efficiency, cost, and operational complexity, and the choice of method often depends on the specific requirements of the wastewater being treated. researchgate.net

Table 3: Comparison of Remediation Strategies for m-Cresol

Remediation StrategyPrincipleAdvantagesDisadvantages
Microbial ConsortiaUse of mixed microbial communities to biodegrade m-cresol. ijalsr.orgCost-effective, environmentally friendly, resilient to environmental changes. ijalsr.orgresearchgate.netCan be slower than chemical methods, may be inhibited by high pollutant concentrations. nih.gov
Catalytic Wet OxidationOxidation with an oxidizing agent and catalyst at high temperature and pressure. researchgate.netHighly effective for high concentrations, fast reaction rates. researchgate.netnih.govRequires high temperature and pressure, catalyst stability can be an issue. researchgate.net
Photocatalytic DegradationGeneration of reactive radicals using a photocatalyst and light. researchgate.netHigh efficiency, operates at ambient temperature and pressure. researchgate.netLimited by catalyst selection and cost of light source. researchgate.net
Electrocatalytic DegradationOxidation of pollutants on an electrode surface using electricity. researchgate.netTime-saving. researchgate.netEnergy-intensive, operational difficulty for industrial scale-up. researchgate.net

Engineered Biological Treatment Processes for Contaminant Removal

The removal of m-cresol and its derivatives, such as m-cresol sulfate potassium salt, from contaminated environments is a critical focus of wastewater treatment research. Engineered biological systems offer a promising and sustainable approach to mineralize these toxic organic compounds. The initial step in the biological degradation of m-cresol sulfate involves the enzymatic cleavage of the sulfate group, a reaction catalyzed by arylsulfatase enzymes. nih.govresearchgate.net These enzymes hydrolyze the sulfate ester bond, releasing inorganic sulfate and m-cresol. nih.gov Once m-cresol is formed, it can be degraded through various engineered biological treatment processes, which can be broadly categorized into anaerobic and aerobic systems.

Anaerobic Treatment Processes

Under anaerobic conditions, particularly in sulfate-reducing environments, m-cresol can be effectively biodegraded. nih.gov Sulfate-reducing bacteria (SRB) utilize sulfate as an electron acceptor for the oxidation of organic compounds. tandfonline.com

One documented pathway for m-cresol degradation by the sulfate-reducing bacterium Desulfotomaculum sp. strain Groll involves the oxidation of the methyl group. researchgate.netnih.gov This process leads to the formation of several intermediates, including 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid, before the aromatic ring is further broken down. nih.gov Research has shown that a bacterial consortium enriched from anoxic aquifer slurries can mineralize m-cresol under sulfate-reducing conditions, consuming approximately 3.63 moles of sulfate per mole of m-cresol degraded. researchgate.net This indicates a high degree of mineralization. researchgate.net In these systems, the degradation of m-cresol is dependent on the presence of bicarbonate. researchgate.net

Another pathway observed in anaerobic consortia is the carboxylation of m-cresol to 4-hydroxy-2-methylbenzoic acid, which is then further metabolized. researchgate.net The specific pathway utilized can depend on the microbial consortium and the prevailing environmental conditions. nih.gov

ParameterFindingReference
Microorganism Desulfotomaculum sp. strain Groll researchgate.netnih.gov
Condition Sulfate-reducing researchgate.netnih.gov
Degradation Pathway Methyl group oxidation nih.gov
Intermediates 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid nih.gov
Sulfate Consumption 3.63 mol sulfate / mol m-cresol researchgate.net
Co-substrate Requirement Bicarbonate researchgate.net

Aerobic Treatment Processes

Aerobic biological treatment methods are also highly effective for m-cresol removal and are commonly employed in industrial wastewater treatment. These systems utilize oxygen as the primary electron acceptor, generally leading to faster degradation rates compared to anaerobic processes.

Activated Sludge Process: The activated sludge process is a widely used biological wastewater treatment method where a mixture of microorganisms (the activated sludge) is aerated in a tank to metabolize organic pollutants. osti.gov While conventional activated sludge systems can remove m-cresol, their efficiency can be limited by the compound's toxicity to the microbial community. mdpi.com To enhance the performance and stability of activated sludge systems for treating phenolic wastewaters, powdered activated carbon (PAC) can be added. nih.gov The PAC adsorbs the toxic compounds, reducing their concentration in the bulk liquid and thereby mitigating inhibition of the microorganisms, while also providing a surface for microbial colonization. nih.gov

Treatment SystemAdditiveInfluent COD (mg/L)Effluent COD (mg/L)Reference
Activated SludgePowdered Activated Carbon (PAC)228139 nih.gov
Activated SludgePowdered Activated Carbon (PAC)1190330 nih.gov

Sequencing Batch Reactor (SBR) with Aerobic Granules: A more advanced aerobic treatment technology involves the use of sequencing batch reactors (SBRs) with aerobic granular sludge. Aerobic granules are dense, compact aggregates of microorganisms that exhibit excellent settling properties and high biomass retention. nih.gov These characteristics allow for the treatment of high-strength industrial wastewater in a smaller footprint compared to conventional activated sludge systems.

Research on the treatment of m-cresol in an SBR with aerobic granules has demonstrated high removal efficiencies. In one study, aerobic granules were developed within a month and were able to degrade m-cresol at concentrations up to 800 mg/L with a removal efficiency of 87%. nih.gov The specific m-cresol degradation rate was found to be as high as 0.718 g of m-cresol per gram of volatile suspended solids per day (g m-cresol/g VSS/d) at an m-cresol concentration of 400 mg/L. nih.gov The degradation pathway in this aerobic system was confirmed to proceed via catechol through an ortho-cleavage pathway. nih.gov

Reactor TypeBiomass FormMax. Influent m-Cresol (mg/L)Removal Efficiency (%)Specific Degradation Rate (g m-cresol/g VSS/d)Reference
Sequencing Batch ReactorAerobic Granules800870.718 nih.gov

Interactions with Biological Systems and Mechanistic Underpinnings Non Clinical

Role of m-Cresol (B1676322) Sulfate (B86663) as a Microbiota-Derived Metabolite in Animal Systems

The gut microbiome plays a crucial role in the metabolism of dietary components, leading to the production of a vast array of metabolites that can influence host physiology. Among these are the cresols, which are generated from the microbial breakdown of the aromatic amino acids tyrosine and phenylalanine. nih.gov Specifically, m-cresol, along with its isomers p-cresol (B1678582) and o-cresol (B1677501), is a product of this microbial activity in the colon. nih.govnih.gov Once produced, these cresols are absorbed by the host and undergo further metabolism, primarily in the liver, where they are conjugated to form sulfate and glucuronide derivatives. nih.govuzh.ch This process results in the formation of m-cresol sulfate, which then enters the systemic circulation.

While much of the research on cresol (B1669610) metabolites has focused on p-cresol sulfate due to its association with various diseases, m-cresol and its sulfated form are also recognized as important microbiota-derived metabolites. The production of cresols is attributed to a range of anaerobic and facultative anaerobic bacteria in the gut, including species from the genera Clostridium, Bacteroides, Bifidobacterium, and Lachnospiraceae. nih.gov The relative abundance of these bacteria can influence the production levels of different cresol isomers.

The transformation of m-cresol to m-cresol sulfate is a detoxification process, as the sulfated conjugates are generally considered to be less toxic than their parent compounds. nih.gov These conjugated metabolites are then primarily excreted from the body via the kidneys. However, in conditions of impaired renal function, these metabolites can accumulate in the bloodstream, contributing to the uremic state.

Enzymatic Activities Modulated by m-Cresol and its Conjugates (e.g., Enzyme Inhibition or Activation in Metabolic Pathways)

The metabolic pathways of cresols involve several key enzymatic reactions. In the gut, the conversion of tyrosine to p-cresol is carried out by various bacterial enzymes. nih.gov Once absorbed, the detoxification of cresols in the liver is primarily mediated by sulfotransferases and UDP-glucuronosyltransferases, which catalyze the sulfation and glucuronidation of the phenolic hydroxyl group, respectively. uzh.ch

Research has shown that cresol isomers can influence the activity of various enzymes. For instance, in Pseudomonas putida, m-cresol metabolism involves a catechol pathway, inducing the activity of enzymes like catechol oxygenase, 2-hydroxymuconic semialdehyde dehydrogenase, and hydrolase. nih.gov This is in contrast to the metabolism of p-cresol in the same organism, which proceeds through a different pathway involving oxidation to 4-hydroxybenzoate (B8730719). nih.gov

Furthermore, there is evidence that cresol metabolites can compete with other substances for metabolic enzymes. For example, high levels of p-cresol sulfate have been shown to reduce the efficiency of the sulfonation process of acetaminophen (B1664979) metabolism, indicating competition for sulfotransferase enzymes. While this finding is specific to p-cresol sulfate, it suggests a potential for m-cresol sulfate to similarly interact with and modulate the activity of enzymes involved in the metabolism of various compounds.

Studies using model proteins have also shed light on the molecular interactions of m-cresol. For example, m-cresol has been shown to induce the aggregation of the model protein cytochrome c by promoting a partially unfolded intermediate state, rather than causing global unfolding. nih.gov This suggests a specific interaction with certain protein regions that can act as "hotspots" for aggregation. nih.gov

Comparative Biochemical Effects of Cresol Isomers and their Sulfated Forms

The different isomers of cresol (ortho-, meta-, and para-) and their sulfated metabolites exhibit distinct biochemical properties and effects. While they share a common core structure, the position of the methyl group on the phenol (B47542) ring influences their physical, chemical, and biological characteristics. wikipedia.org

In terms of metabolism, there are differences in the preferred conjugation pathways for the isomers. For instance, one study noted that m-cresol was more rapidly sulfated, while p-cresol was more rapidly glucuronidated. uzh.ch The degradation pathways in microorganisms also differ, as seen in Pseudomonas putida, where m-cresol and p-cresol are metabolized via different enzymatic routes. nih.gov

From a toxicological perspective, the parent cresol compounds are generally more potent than their sulfated and glucuronidated conjugates. nih.gov Studies on HepaRG cells have shown that p-cresol is more effective at inducing oxidative stress and depleting glutathione (B108866) compared to p-cresol sulfate and p-cresol glucuronide at equimolar concentrations. nih.gov Although direct comparative data for m-cresol sulfate is less abundant, it is expected to follow a similar trend of reduced toxicity compared to its parent compound.

The table below summarizes some of the comparative biochemical effects of cresol isomers and their conjugated forms based on available research findings.

Featureo-Cresolm-Cresolp-Cresolp-Cresol Sulfate
Metabolism Primarily conjugated with glucuronic acid and sulfate. uzh.chMore rapidly sulfated than p-cresol. uzh.chMore rapidly glucuronidated than m-cresol. uzh.chA major metabolite of p-cresol. nih.gov
Microbial Degradation More persistent in anaerobic aquifers compared to m- and p-cresol. nih.govMetabolized via a catechol pathway in Pseudomonas putida. nih.govMetabolized via oxidation to 4-hydroxybenzoate in Pseudomonas putida. nih.gov---
Toxicity ------More toxic than its sulfated and glucuronidated metabolites in terms of inducing oxidative stress and necrosis in HepaRG cells. nih.govLess toxic than p-cresol at equimolar concentrations. nih.gov
Enzyme Interactions ---Induces catechol pathway enzymes in Pseudomonas putida. nih.gov---Competes with acetaminophen for sulfonation.

It is important to note that while research on p-cresol and its sulfate is extensive, more studies are needed to fully elucidate the specific biochemical effects and mechanisms of action of m-cresol sulfate in various biological systems.

Emerging Research Perspectives and Methodological Advancements

Integration of Multi-Omics Approaches in Microbial Metabolomics Research

The study of microbial metabolites like m-cresol (B1676322) sulfate (B86663) is being revolutionized by the integration of multi-omics approaches. These methodologies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the complex interplay between the gut microbiota and the host. While much of the research has focused on the more abundant isomer, p-cresol (B1678582) sulfate, the techniques are directly applicable and essential for elucidating the role of m-cresol sulfate.

Multi-omics studies are beginning to shed light on the specific microbial pathways and enzymes involved in the production of cresols. For instance, integrative multi-omics analyses have been used to define the gut microbiota, mycobiota, and metabolic fingerprints in various disease states, and have the potential to identify the specific microorganisms responsible for m-cresol production. isotope.com A study on ulcerative colitis, for example, used a multi-omics approach to identify a distinctive metabolic fingerprint, which included alterations in cresol (B1669610) levels. isotope.com Furthermore, multi-omics analyses in children with cancer undergoing chemotherapy have linked specific microbial genera to metabolic pathways, including those involving aromatic amino acids, the precursors to cresols. cdc.gov These approaches can pinpoint the genes and proteins that are upregulated in the presence of dietary precursors of m-cresol, providing a functional understanding of its biosynthesis.

Metabolomics, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of these integrated approaches. A 2018 study on the human serum metabolome demonstrated the ability of LC-MS/MS-based metabolomics to detect and quantify cresol sulfates, including m-cresol sulfate. bevital.no A patent for biomarkers related to organ function also lists m-cresol sulfate as a detectable metabolite by LC/MS. google.com These analytical advancements are crucial for accurately measuring the levels of m-cresol sulfate in various biological samples and correlating them with microbial and host genetic data. The application of these multi-omic strategies is expected to uncover the specific roles of m-cresol sulfate in health and disease, distinguishing its effects from those of its isomers.

Advancements in In Vitro Model Systems for Studying m-Cresol Sulfate Metabolism and Degradation

To understand the metabolism and degradation of m-cresol sulfate, researchers are increasingly turning to sophisticated in vitro model systems that can replicate the conditions of the human gut and liver. These models are critical for dissecting the specific roles of microbial and host enzymes in the biotransformation of m-cresol.

Microbial Metabolism Models:

In vitro colon models that use human fecal microbiota are instrumental in studying the microbial side of cresol metabolism. nih.govresearchgate.netnih.gov These models allow for the controlled investigation of how different dietary components and microbial compositions affect the production of m-cresol from aromatic amino acids. For example, studies on phenolic compounds have utilized these models to track their degradation and conversion into various metabolites by gut bacteria. nih.govresearchgate.netnih.gov A study on a sulfate-reducing bacterium, Desulfotomaculum sp. strain Groll, demonstrated its ability to degrade m-cresol through a methyl group oxidation pathway, providing a specific example of microbial catabolism of this compound. sigmaaldrich.com

Host Metabolism Models:

Once absorbed, m-cresol undergoes phase II metabolism in the host, primarily in the liver, where it is conjugated to form m-cresol sulfate. In vitro models using human liver-derived cells, such as HepG2 and primary human hepatocytes, are being used to study this process. nih.gov These models allow for the investigation of the specific human sulfotransferase (SULT) enzymes responsible for the sulfation of m-cresol. While much of the research has focused on p-cresol, which is primarily sulfated by SULT1A1, these models can be used to identify the specific SULT isoforms that have the highest affinity for m-cresol. researchgate.netnih.gov A study in rats has already shown that m-cresol is preferentially metabolized to its sulfate conjugate over the glucuronide form. cdc.govnih.gov In vitro models can further elucidate the kinetics and regulation of this process in human systems. A study exploring xenobiotic metabolism in various cell lines used for toxicology screening found that some cell lines, like HepG2 and HEK293, have a surprisingly high capacity for sulfation. nih.gov

The table below summarizes some of the key in vitro model systems and their applications in the study of cresol metabolism.

Model SystemApplication in m-Cresol Sulfate ResearchKey Findings/Potential Insights
Anaerobic Fecal Batch Cultures Studying the production of m-cresol from dietary precursors by the gut microbiota.Identification of microbial species and metabolic pathways involved in m-cresol formation.
Desulfotomaculum sp. Strain Groll Culture Investigating the specific degradation pathway of m-cresol by a sulfate-reducing bacterium.m-Cresol is metabolized via methyl group oxidation. sigmaaldrich.com
Human Liver Cell Lines (e.g., HepG2) Investigating the host's sulfation of m-cresol.Identification of the primary human sulfotransferase (SULT) enzymes responsible for m-cresol sulfate formation.
Primary Human Hepatocytes Providing a "gold standard" in vitro model for studying the hepatic metabolism of m-cresol.Detailed kinetic analysis of m-cresol sulfation and its potential interactions with other xenobiotics.
Recombinant Human SULT Enzymes Characterizing the specific activity of individual SULT isoforms towards m-cresol.Determining which SULT enzymes have the highest affinity and catalytic efficiency for m-cresol sulfation.

These in vitro systems are invaluable for providing mechanistic insights into the formation and fate of m-cresol sulfate, paving the way for targeted interventions to modulate its levels in the body.

Computational Approaches for Predicting Metabolic Fates and Environmental Interactions

Computational, or in silico, approaches are becoming increasingly powerful in predicting the metabolic fate of xenobiotics like m-cresol and its interactions with biological systems. These methods offer a rapid and cost-effective way to screen compounds and generate hypotheses for further experimental validation.

Predicting Sites and Products of Metabolism:

Several computational tools and algorithms are available to predict how a molecule like m-cresol will be metabolized by both microbial and human enzymes. For microbial metabolism, systems like the University of Minnesota Pathway Prediction System (UM-PPS) use a knowledge base of biotransformation rules to predict catabolic pathways. researchgate.net For human metabolism, ligand-based and structure-based methods can predict the sites of metabolism (SOMs) on a molecule. researchgate.net For m-cresol, these models can predict its hydroxylation and subsequent sulfation.

Recent advancements in computational chemistry allow for the prediction of sulfation sites on phenolic compounds based on mass spectrometry fragmentation patterns. nih.gov For instance, the neutral loss of 80 Da in a tandem mass spectrum is a characteristic indicator of a sulfate group attached to a phenol (B47542). nih.gov

Predicting Enzyme Activity:

In silico models are also being developed to predict the activity of specific enzymes, such as the human sulfotransferases (SULTs). By combining molecular dynamics simulations, pharmacophore modeling, and machine learning, researchers have created models that can predict whether a compound will be a substrate or an inhibitor of a specific SULT isoform, such as SULT1E1. nih.govnih.gov Such models could be adapted to predict the interaction of m-cresol with the various SULT enzymes, helping to identify the key enzymes in its metabolism.

The table below highlights some computational approaches relevant to the study of m-cresol sulfate.

Computational ApproachApplication to m-Cresol Sulfate ResearchPredicted Outcome
Pathway Prediction Systems (e.g., UM-PPS) Predicting the microbial degradation pathways of m-cresol.Potential intermediate metabolites in the microbial catabolism of m-cresol. researchgate.net
Site of Metabolism (SOM) Prediction Identifying the likely position on the m-cresol molecule that undergoes sulfation.The hydroxyl group is the predicted site of sulfation.
Mass Spectrometry Fragmentation Analysis Predicting the presence of a sulfate group based on fragmentation patterns.Confirmation of sulfation based on characteristic neutral losses (e.g., 80 Da). nih.gov
Molecular Docking and Dynamics Simulating the binding of m-cresol to the active sites of human SULT enzymes.Identification of the SULT isoforms with the highest binding affinity for m-cresol.
Pharmacophore Modeling and Machine Learning Predicting whether m-cresol is a substrate or inhibitor of specific SULT isoforms.A classification of m-cresol's interaction with different SULT enzymes. nih.govnih.gov

These computational tools are integral to modern drug discovery and toxicology and are poised to accelerate our understanding of the biological significance of m-cresol sulfate.

Development of Novel Research Tools and Reference Materials for m-Cresol Sulfate Potassium Salt

The advancement of research into this compound is critically dependent on the availability of high-quality research tools and reference materials. These include analytical standards, isotopically labeled compounds, and specific antibodies.

Analytical Standards:

Certified reference materials are essential for the accurate quantification of m-cresol sulfate in biological samples. Several chemical suppliers now offer this compound as an analytical standard, enabling researchers to develop and validate quantitative assays using techniques like LC-MS. lgcstandards.com The availability of these standards is a prerequisite for reliable metabolomics studies and for establishing correlations between m-cresol sulfate levels and physiological states. Analytical standards for the precursor, m-cresol, are also readily available. sigmaaldrich.comsigmaaldrich.comspectrumchemical.comcarlroth.com

Isotopically Labeled Standards:

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. Deuterated forms of cresols, such as m-cresol-d8, are available and can be used in metabolic studies to trace the fate of m-cresol in vivo and in vitro. sigmaaldrich.com While a deuterated standard for m-cresol sulfate is not as commonly listed as for the p-isomer, the availability of deuterated p-cresol sulfate (D₇) demonstrates the feasibility of its synthesis and its importance in metabolomics research. isotope.com The development and broader availability of deuterated m-cresol sulfate would significantly improve the accuracy and precision of its quantification in complex biological matrices.

The following table lists some of the key research tools and reference materials for m-cresol sulfate research.

Research Tool/Reference MaterialSupplier ExamplesApplication
This compound (Analytical Standard) LGC StandardsQuantitative analysis of m-cresol sulfate in biological samples. lgcstandards.com
m-Cresol (Analytical Standard) Sigma-Aldrich, AccuStandard, Carl ROTHUsed in metabolism studies as the precursor to m-cresol sulfate. sigmaaldrich.comsigmaaldrich.comcarlroth.comaccustandard.com
m-Cresol-d8 (Deuterated Standard) Sigma-AldrichStable isotope-labeled internal standard for tracing m-cresol metabolism. sigmaaldrich.com
p-Cresol-d7 Sulfate Potassium Salt (Deuterated Standard) Cambridge Isotope Laboratories, Inc.Analogous stable isotope-labeled internal standard for cresol sulfate quantification. isotope.com

The continued development and commercial availability of these and other research tools, such as specific antibodies for immunoassays, will be crucial for advancing our understanding of the biological role of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for m-cresol sulfate potassium salt in laboratory settings?

  • Methodological Answer : this compound can be synthesized via sulfonation of m-cresol using sulfur trioxide or chlorosulfonic acid under controlled temperatures (40–60°C) to ensure regioselectivity . The reaction mixture is neutralized with potassium hydroxide to yield the potassium salt. Key parameters include stoichiometric control of sulfonating agents, temperature modulation to avoid side reactions, and purification via recrystallization from aqueous ethanol. Industrial-scale methods involve continuous sulfonation reactors, but lab-scale synthesis prioritizes batch processes for reproducibility .

Q. How can researchers quantify this compound and its metabolites in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred for detecting m-cresol sulfate and its conjugates in tissues or fluids. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction to isolate sulfate and glucuronide metabolites. Calibration curves using deuterated internal standards (e.g., d₇-m-cresol sulfate) improve accuracy, as shown in rodent pharmacokinetic studies .

Advanced Research Questions

Q. What experimental factors influence the biodegradation kinetics of this compound in anaerobic environments?

  • Methodological Answer : Biodegradation rates depend on electron acceptor conditions. Under sulfate-reducing conditions (SRC), Desulfotomaculum spp. metabolize m-cresol via methyl group oxidation to 3-hydroxybenzoic acid, consuming 3.4 mol sulfate per mol of m-cresol degraded . In contrast, methanogenic conditions (MC) slow degradation due to limited electron flow. Experimental designs should monitor sulfate depletion, methane production, and intermediate metabolites (e.g., 3-hydroxybenzaldehyde) using gas chromatography and UV-Vis spectroscopy .

Q. How do metabolic pathways differ between m-cresol sulfate and its isomers (e.g., p-cresol sulfate) in mammalian systems?

  • Methodological Answer : In rats, m-cresol sulfate exhibits higher tissue accumulation in the liver and spleen compared to p-cresol sulfate, with sulfation dominating over glucuronidation for m-cresol . Advanced studies use simultaneous adaptation assays and isotopic tracing to compare hydroxylation pathways. For instance, m-cresol undergoes limited ring hydroxylation, while p-cresol forms p-hydroxybenzoic acid .

Q. What mechanisms explain the persistence of m-cresol sulfate in contaminated aquifers compared to other isomers?

  • Methodological Answer : m-Cresol degrades 2–3 times slower than p-cresol in anaerobic aquifers due to structural resistance to para-carboxylation. Experimental validation involves aquifer slurry microcosms with ¹³C-labeled m-cresol, tracking isotopic CO₂ release and sulfate consumption. Molybdate inhibition of sulfate reductase confirms the dependency on sulfate-reducing bacteria .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation rates for m-cresol sulfate under sulfate-reducing conditions?

  • Resolution : Discrepancies arise from microbial community composition and sulfate availability. For example, Desulfotomaculum strain Groll degrades m-cresol via methyl oxidation, while consortia using para-carboxylation pathways show faster kinetics . Researchers must standardize inoculum sources and sulfate concentrations (e.g., 10–20 mM) in biodegradation assays.

Q. How can researchers reconcile differences in metabolite detection between in vitro and in vivo studies?

  • Resolution : In vitro systems often lack phase II enzymes (e.g., sulfotransferases), leading to underdetection of sulfate conjugates. Co-culturing hepatocytes with microbial consortia or using liver S9 fractions improves translational accuracy. LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for low-abundance metabolites .

Methodological Best Practices

Q. What controls are essential for ecotoxicity assays involving this compound?

  • Recommendations :

  • Use potassium sulfate controls to distinguish salt-specific effects from cresol toxicity.
  • Monitor dissolved oxygen and redox potential in aquatic microcosms to account for anaerobic/aerobic transition zones.
  • Include abiotic controls (autoclaved samples) to confirm microbial-driven degradation .

Q. How should researchers optimize HPLC conditions for resolving m-cresol sulfate from co-eluting compounds?

  • Recommendations :

  • Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile).
  • Adjust pH to 2.5–3.0 to enhance peak symmetry.
  • Validate specificity using spiked matrices and UV-Vis detection at 274 nm (λₘₐₓ for m-cresol derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.